3-Amino-4-hydroxybenzenesulfonic acid semihydrate
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Overview
Description
3-Amino-4-hydroxybenzenesulfonic acid semihydrate is an organic compound with the molecular formula C6H7NO4S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino and hydroxyl groups on the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxybenzenesulfonic acid semihydrate typically involves the following steps:
Chlorosulfonation: Ortho-nitrochlorobenzene is treated with chlorosulfonic acid to produce 4-chlorosulfonyl-2-nitrochlorobenzene.
Amination: The chlorosulfonyl compound is then aminated to form 4-sulfonamido-2-nitrochlorobenzene.
Hydrolysis: The nitro compound undergoes hydrolysis with sodium hydroxide to yield 4-sulfonamido-2-nitrophenol sodium salt.
Acidification and Reduction: The sodium salt is acidified with hydrochloric acid and reduced in the presence of iron powder to produce the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxybenzenesulfonic acid semihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and sodium dithionite are used.
Substitution: Reactions often occur under acidic or basic conditions, depending on the desired substitution.
Major Products
Oxidation: Produces quinones.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
3-Amino-4-hydroxybenzenesulfonic acid semihydrate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and as a component in photographic developers
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxybenzenesulfonic acid semihydrate involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amino and hydroxyl groups, facilitating its participation in substitution and addition reactions. It can also form complexes with metal ions, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenol-4-sulfonic acid
- 4-Hydroxybenzenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
Uniqueness
3-Amino-4-hydroxybenzenesulfonic acid semihydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
3-amino-4-hydroxybenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO4S.H2O/c2*7-5-3-4(12(9,10)11)1-2-6(5)8;/h2*1-3,8H,7H2,(H,9,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURAMXXRGQLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)O.C1=CC(=C(C=C1S(=O)(=O)O)N)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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